4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Overview
Description
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is an organosulfur compound with the molecular formula C9H8N2S5. It is characterized by the presence of two cyanoethylthio groups attached to a 1,3-dithiol-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with 2-chloroethyl cyanide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethylthio groups can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one has several scientific research applications:
Materials Science: It is used in the synthesis of conductive polymers and molecular conductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and as a potential therapeutic agent.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the dithiol-2-one core can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
- 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-thione
Uniqueness
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is unique due to its specific substitution pattern and the presence of both cyano and thio groups.
Properties
IUPAC Name |
3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYHFUIJFJOCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=O)S1)SCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401340 | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158871-28-4 | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one revealed by its crystal structure?
A1: The crystal structure analysis of this compound reveals a planar and conjugated 4,5-dimercapto-1,3-dithiole-2-one (dmio) core. Two cyanoethyl groups are attached to this core, positioned on opposite sides of the five-membered ring. This conformation aligns with the computationally predicted lowest energy state of the molecule []. Furthermore, the presence of oxygen and nitrogen atoms within the molecule leads to various weak interactions within the crystal lattice. This characteristic distinguishes it from typical dmit (4,5-dimercapto-1,3-dithiole-2-thione) alkyl compounds [].
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